molecular formula C15H16FNO B3341249 2-Ethoxy-N-(3-fluorobenzyl)aniline CAS No. 1019550-62-9

2-Ethoxy-N-(3-fluorobenzyl)aniline

Cat. No.: B3341249
CAS No.: 1019550-62-9
M. Wt: 245.29 g/mol
InChI Key: CRPFRYINIOOUFK-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-fluorobenzyl)aniline is a useful research compound. Its molecular formula is C15H16FNO and its molecular weight is 245.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-N-(3-fluorobenzyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-N-(3-fluorobenzyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-15-9-4-3-8-14(15)17-11-12-6-5-7-13(16)10-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPFRYINIOOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Pharmacophore Modeling of Fluorinated Benzylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Fluorine Chemistry and Computational Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[2][3][4] When this powerful chemical strategy is combined with the precision of computational techniques like pharmacophore modeling, the potential for accelerated and rational drug discovery is immense. This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to a particularly promising class of compounds: fluorinated benzylaniline derivatives. These scaffolds are of significant interest, particularly as inhibitors of protein kinases, a major class of drug targets.[5][6]

This document is intended for researchers, medicinal chemists, and computational scientists actively engaged in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the "why" behind the "how," grounded in established scientific principles and practical, field-proven insights.

The Strategic Role of Fluorine in Benzylaniline Derivatives

The introduction of fluorine into the benzylaniline scaffold is not a trivial modification. It is a deliberate strategy to modulate key molecular properties.[2] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing ionization states and, consequently, solubility and receptor interactions.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2][4] From a pharmacophore perspective, fluorine can participate in non-covalent interactions, including hydrogen bonds and electrostatic interactions, which can significantly enhance binding affinity to a target protein.[7]

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[8][9] Pharmacophore modeling aims to identify this common set of features within a group of active molecules and their spatial arrangement.[10] These models serve as powerful 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.[8]

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown.[10] It relies on a set of known active ligands to derive a common pharmacophore hypothesis.[10]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein (e.g., a kinase) is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand within the active site.[10][11][12] This approach provides a more direct understanding of the molecular recognition features required for binding.[11]

A Step-by-Step Workflow for Pharmacophore Modeling of Fluorinated Benzylaniline Derivatives

The following protocol outlines a robust workflow for developing and validating a pharmacophore model for this specific class of compounds. This process is iterative and requires careful consideration at each stage to ensure the final model is both predictive and scientifically sound.[10][13]

Part 1: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model.

Protocol:

  • Compound Collection: Assemble a dataset of fluorinated benzylaniline derivatives with experimentally determined biological activity against a specific target (e.g., a particular kinase). Include both highly active and inactive or weakly active compounds for robust model validation.[14]

  • Data Curation:

    • Standardize chemical structures (e.g., handle tautomers, protonation states).

    • Ensure consistent and accurate biological activity data (e.g., IC50, Ki). Convert all activity data to a uniform format (e.g., pIC50).

  • Dataset Splitting: Divide the dataset into a training set and a test set.[15]

    • The training set (typically 70-80% of the data) is used to generate the pharmacophore models.

    • The test set (the remaining 20-30%) is used for external validation to assess the predictive power of the generated models.[11][15]

Part 2: Pharmacophore Model Generation

This phase involves the identification of common chemical features among the active compounds in the training set. Numerous software packages are available for this purpose, including but not limited to Phase (Schrödinger)[16][17], LigandScout[18], and various open-source tools[19][20].

Protocol (Ligand-Based Example):

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step as it explores the possible shapes the molecules can adopt to bind to the target.[10]

  • Feature Identification: Identify key pharmacophoric features for each molecule.[18] Common features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (HY)

    • Aromatic Rings (AR)

    • Positive and Negative Ionizable Centers

  • Model Generation: Utilize an algorithm (e.g., common feature alignment) to identify spatial arrangements of these features that are common to the most active molecules in the training set.[10] The software will typically generate multiple pharmacophore hypotheses.

Part 3: Pharmacophore Model Validation

A generated pharmacophore model is a hypothesis; it must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[11]

Protocol:

  • Internal Validation (Training Set): The generated models are first scored and ranked based on how well they map the active compounds within the training set.

  • External Validation (Test Set): The top-ranked pharmacophore hypotheses are then used to screen the test set. The goal is to see if the model can predict the activity of compounds it has not seen before.[11]

  • Decoy Set Screening: A more stringent validation involves screening a "decoy set" – a large collection of molecules with similar physicochemical properties to the active compounds but with different topologies, and which are assumed to be inactive. A good model should have a low hit rate for the decoy set.

  • Statistical Validation: Several metrics are used to quantify the quality of a pharmacophore model, including:

    • Enrichment Factor (EF): Measures how much the model enriches the top fraction of a screened database with active compounds compared to random selection.

    • Goodness of Hit (GH) Score: A scoring function that considers the percentage of active compounds retrieved, the enrichment of actives, and other parameters.[21] A GH score above 0.7 is generally considered indicative of a very good model.[21]

Data Presentation and Visualization

Quantitative Data Summary

Clear presentation of quantitative data is essential for interpreting the results of a pharmacophore modeling study.

Table 1: Example Pharmacophore Model Features and Geometry

Feature IDFeature TypeXYZRadius (Å)
HBA1Hydrogen Bond Acceptor2.51.84.21.5
HBD1Hydrogen Bond Donor-1.33.52.11.2
HY1Hydrophobic4.7-0.51.92.0
AR1Aromatic Ring-3.2-2.13.51.8

Table 2: Example Pharmacophore Model Validation Statistics

Model IDTraining Set FitTest Set Actives Identified (%)Decoy Set Hit Rate (%)GH Score
Hypo12.85852.10.82
Hypo22.71783.50.75
Hypo32.65724.20.68
Visualization of Workflows and Models

Visual diagrams are crucial for conveying complex workflows and abstract concepts. The DOT language, rendered by Graphviz, is an excellent tool for this purpose.[22][23][24][25]

Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_DataPrep Dataset Preparation cluster_ModelGen Model Generation cluster_Validation Model Validation DataCollection 1. Collect Fluorinated Benzylaniline Derivatives DataCuration 2. Curate and Standardize Structures & Activity Data DataCollection->DataCuration DatasetSplit 3. Split into Training and Test Sets DataCuration->DatasetSplit ConformationalAnalysis 4. Generate 3D Conformations DatasetSplit->ConformationalAnalysis FeatureID 5. Identify Pharmacophoric Features ConformationalAnalysis->FeatureID ModelBuilding 6. Generate Pharmacophore Hypotheses FeatureID->ModelBuilding InternalVal 7. Internal Validation (Training Set) ModelBuilding->InternalVal ExternalVal 8. External Validation (Test Set) InternalVal->ExternalVal DecoyScreen 9. Decoy Set Screening ExternalVal->DecoyScreen Stats 10. Calculate Validation Metrics (GH, EF) DecoyScreen->Stats FinalModel Validated Pharmacophore Model Stats->FinalModel

Caption: A generalized workflow for pharmacophore model development and validation.

Example Pharmacophore Model

PharmacophoreModel HBA HBA HBD HBD HBA->HBD 3.5 Å HY HY HBA->HY 4.2 Å AR AR HBD->AR 4.8 Å HY->AR 5.1 Å

Caption: A 2D representation of a hypothetical 4-feature pharmacophore model.

Conclusion and Future Directions

Pharmacophore modeling of fluorinated benzylaniline derivatives represents a powerful, synergistic approach in modern drug discovery. By combining the empirical benefits of fluorine chemistry with the predictive power of in silico modeling, researchers can significantly enhance the efficiency of lead identification and optimization.[8][9] The methodologies outlined in this guide provide a robust framework for developing and validating predictive pharmacophore models.

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to refine pharmacophore model generation and scoring. Additionally, the use of molecular dynamics simulations can provide a more dynamic view of ligand-receptor interactions, further enhancing the accuracy of pharmacophore models.[10] As our understanding of the subtle yet powerful effects of fluorine continues to grow, so too will our ability to rationally design the next generation of targeted therapeutics.

References

  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. Available from: [Link]

  • Phase | Schrödinger. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available from: [Link]

  • SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software - GitHub. Available from: [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. Available from: [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Structure-based Pharmacophore Modeling - Protheragen. Available from: [Link]

  • Phase | Software at Stanford. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. Available from: [Link]

  • Pharmacophore model validation using GH score method. - ResearchGate. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available from: [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Available from: [Link]

  • The role of fluorine in medicinal chemistry - PubMed. Available from: [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? Available from: [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Available from: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available from: [Link]

  • Dot Language Graphviz.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Available from: [Link]

  • 2.3. 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. Available from: [Link]

  • de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors - PubMed. Available from: [Link]

  • Drawing graphs with dot - Graphviz. Available from: [Link]

  • Graphviz Examples and Tutorial - Sketchviz. Available from: [Link]

  • DOT Language - Graphviz. Available from: [Link]

  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC. Available from: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available from: [Link]

  • A pharmacophore map of small molecule protein kinase inhibitors - PubMed. Available from: [Link]

  • Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. Available from: [Link]

  • Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed. Available from: [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - Preprints.org. Available from: [Link]

  • Design, Synthesis, In Silico and POM Studies for the Identification of the Pharmacophore Sites of Benzylidene Derivatives - Semantic Scholar. Available from: [Link]

  • 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic. Available from: [Link]

Sources

A Comprehensive Technical Guide to 2-Ethoxy Substituted Aniline Derivatives: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-ethoxy substituted aniline derivatives, a versatile class of compounds with significant applications across various scientific disciplines. From their fundamental synthesis and chemical reactivity to their roles in medicinal chemistry, materials science, and industrial applications, this document serves as a critical resource for researchers and professionals engaged in chemical synthesis and drug development. We will delve into the nuanced chemistry of these molecules, providing not only established protocols but also the scientific rationale behind experimental choices, ensuring a thorough understanding of their properties and potential.

The 2-Ethoxyaniline Core: Properties and Synthesis

2-Ethoxyaniline, also known as o-phenetidine, is an aromatic amine characterized by an ethoxy group at the ortho position to the amino group on the benzene ring. This substitution pattern imparts specific physicochemical properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Ethoxyaniline

PropertyValue
CAS Number 94-70-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to yellowish oily liquid
Boiling Point 231-233 °C
Melting Point -20 °C
Density 1.051 g/mL at 25 °C
Solubility Soluble in alcohol, ether, and dilute acids; slightly soluble in water.

The synthesis of 2-ethoxyaniline is most commonly achieved through the reduction of its nitro precursor, 2-ethoxynitrobenzene.

Synthesis of 2-Ethoxyaniline via Reduction of 2-Ethoxynitrobenzene

The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry. For the synthesis of 2-ethoxyaniline, catalytic hydrogenation is a widely employed and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 2-Ethoxynitrobenzene

  • Reaction Setup: In a high-pressure reactor, a solution of 2-ethoxynitrobenzene in a suitable solvent such as ethanol or ethyl acetate is prepared.

  • Catalyst Addition: A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.

  • Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then stirred vigorously at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield crude 2-ethoxyaniline.

  • Purification: The crude product can be purified by vacuum distillation to obtain high-purity 2-ethoxyaniline.

Causality behind experimental choices: The choice of a noble metal catalyst is crucial for the efficiency of the hydrogenation. Palladium and platinum are highly active for the reduction of aromatic nitro groups and are relatively resistant to poisoning. The solvent choice is important for dissolving the starting material and facilitating the interaction with the catalyst surface. The reaction is performed under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.

Key Derivatives and Their Synthesis

The amino group of 2-ethoxyaniline is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including Schiff bases, azo dyes, and various heterocyclic compounds.

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone)[1]. These compounds are of significant interest due to their diverse biological activities and their use as ligands in coordination chemistry[2].

Experimental Protocol: Synthesis of a 2-Ethoxyaniline-derived Schiff Base

  • Reactant Preparation: Equimolar amounts of 2-ethoxyaniline and a substituted salicylaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

  • Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture to facilitate the condensation.

  • Reaction: The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.

dot graph "Schiff_Base_Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} digraph "Schiff_Base_Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: General workflow for the synthesis of Schiff base derivatives from 2-ethoxyaniline.

Azo Dyes

Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

Experimental Protocol: Synthesis of an Azo Dye from 2-Ethoxyaniline

  • Diazotization: 2-Ethoxyaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling: A solution of the coupling component (e.g., a phenol or another aromatic amine) in an alkaline or acidic medium is prepared and cooled. The cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.

  • Isolation: The precipitated azo dye is collected by filtration, washed with water, and dried.

  • Purification: The crude dye can be purified by recrystallization from an appropriate solvent.

dot graph "Azo_Dye_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} digraph "Azo_Dye_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: General workflow for the synthesis of azo dyes from 2-ethoxyaniline.

Heterocyclic Derivatives

2-Ethoxyaniline is a valuable precursor for the synthesis of various heterocyclic compounds, including quinolines, benzimidazoles, and phenazines, which are important scaffolds in medicinal chemistry.

Quinolines can be synthesized from 2-ethoxyaniline through several named reactions, such as the Skraup synthesis or the Combes quinoline synthesis[3]. A one-pot synthesis using two different catalysts has also been reported for a methoxy analogue, which can be adapted for 2-ethoxyaniline[4].

Conceptual Protocol: One-Pot Synthesis of a Quinolone Derivative

  • Reaction Setup: A solution of 2-ethoxyaniline in acetic acid is treated with a catalyst like ferric chloride.

  • Addition of α,β-Unsaturated Ketone: A suitable α,β-unsaturated ketone, such as methyl vinyl ketone, is added slowly to the reaction mixture.

  • Cyclization: The mixture is heated, and a second catalyst, such as anhydrous zinc chloride, is added to promote the cyclization and aromatization to the quinoline ring system.

  • Work-up and Purification: The reaction mixture is worked up by neutralization and extraction, followed by purification of the resulting quinoline derivative.

Benzimidazoles can be prepared by the condensation of o-phenylenediamines with aldehydes or carboxylic acids[5]. 2-Ethoxyaniline can be a precursor to the required diamine or can be incorporated into the final structure through other synthetic routes. A common method involves the reductive cyclization of a 2-nitroaniline Schiff base[5].

Phenazines are nitrogen-containing heterocyclic compounds with a range of biological activities. They can be synthesized through the oxidative self-coupling of anilines or the reductive cyclization of 2-nitro-N-phenylanilines[6][7].

Applications of 2-Ethoxy Substituted Aniline Derivatives

The diverse chemical structures that can be derived from 2-ethoxyaniline translate into a wide range of applications.

Medicinal Chemistry and Drug Development

Derivatives of 2-ethoxyaniline have shown promise in various therapeutic areas.

  • Anticancer Activity: Schiff bases derived from 3-ethoxysalicylaldehyde have demonstrated cytotoxicity against breast cancer cell lines (MCF-7)[8]. The metal complexes of these Schiff bases have also been investigated for their anticancer properties[8].

  • Anti-inflammatory Agents: Quinoline derivatives, which can be synthesized from 2-ethoxyaniline, are being explored as anti-inflammatory agents targeting various pharmacological targets like PDE4 and COX[9][10].

  • Other Pharmaceutical Applications: 2-Phenoxyaniline derivatives, which can be synthesized from 2-ethoxyaniline, have been investigated for their inhibitory action on the Na+/Ca2+ exchange system, which is relevant in the context of cell injury after ischemia[4].

Dyes and Pigments

As discussed, 2-ethoxyaniline is a key starting material for the synthesis of a variety of azo dyes[5]. The specific color and properties of the dye can be tuned by the choice of the coupling component. These dyes find applications in the textile, leather, and paper industries.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, such as aniline derivatives, can act as effective corrosion inhibitors for metals, particularly steel in acidic media. They function by adsorbing onto the metal surface and forming a protective layer that isolates the metal from the corrosive environment. While specific studies on 2-ethoxyaniline derivatives are emerging, the general principles of corrosion inhibition by aniline derivatives suggest their potential in this application. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of the metal, leading to adsorption.

Metal Complexes and Catalysis

Schiff base derivatives of 2-ethoxyaniline are excellent ligands for a variety of metal ions. The resulting metal complexes have been investigated for their catalytic activity in various organic transformations[2][11]. The specific geometry and electronic properties of the metal complex, which can be tuned by modifying the Schiff base ligand, determine its catalytic efficacy.

Future Perspectives

The field of 2-ethoxy substituted aniline derivatives continues to evolve, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new applications. The versatility of the 2-ethoxyaniline core, coupled with the potential for fine-tuning its properties through derivatization, ensures its continued importance in both academic and industrial research. Future efforts are likely to focus on the development of more sustainable and efficient synthetic routes, the discovery of new derivatives with enhanced biological activities, and the exploration of their potential in advanced materials and catalysis.

References

[8] Anonymous. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Anonymous. (2015, October 25). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews. [4] Anonymous. (2007, May 31). Process for the synthesis of quinoline derivatives. Google Patents. [9] Anonymous. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [10] Anonymous. (2025, August 6). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [12] Anonymous. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [13] Anonymous. (2024, September 19). Phenazine Synthesis. Guidechem. [14] Anonymous. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [5] Anonymous. (n.d.). Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. [15] Anonymous. (2020, March 5). (PDF) Schiff Bases and Complexes: A Review on Anti-Cancer Activity. ResearchGate. [3] Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [1] Anonymous. (2025, August 6). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. [16] Anonymous. (n.d.). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem. [17] Anonymous. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem. [18] Anonymous. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [2] Anonymous. (2024, January). Applications of metal complexes of Schiff bases-A Review. TIJER.org. [19] Anonymous. (n.d.). A Review on Quinoline: Diverse Pharmacological Agent. [11] Anonymous. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [20] Anonymous. (n.d.). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. SpringerLink. [6] Anonymous. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [21] Anonymous. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [22] Anonymous. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [23] Anonymous. (n.d.). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry. [24] Anonymous. (n.d.). Synthetic routes for phenazines: an overview. Semantic Scholar. [25] Anonymous. (n.d.). synthesis of quinoline derivatives and its applications | PPTX. Slideshare. [26] Anonymous. (n.d.). Thio-Schiff bases derived from 2,2′-disulfanedianiline via nanocerium oxide: antimicrobial effect and antiproliferative effects in melanoma cells. PMC. [27] Anonymous. (n.d.). (PDF) Schiff Base Complexes for Catalytic Application. ResearchGate. [28] Anonymous. (2022, July 14). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. [29] Anonymous. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Anonymous. (2023, July 28). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. IRIS Unibas. [30] Anonymous. (n.d.). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Anonymous. (n.d.). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Su. AIR Unimi. Anonymous. (2024, September 16). Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a. Preprints.org. [31] Anonymous. (n.d.). theoretical and experimental studies of corrosion inhibition of thiohene-2-ethylamine on mild steel in acid media. Academia.edu. [32] Anonymous. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [33] Anonymous. (2024, September 13). Two new amino acid derivatives as green corrosion inhibitors against Q235 steel in HCl solution: Experimental and theoretical in. SpringerLink. [34] Anonymous. (n.d.). Organic Synthesis Routes. [35] Anonymous. (n.d.). Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview. Benchchem. [36] Anonymous. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. Benchchem. [37] Anonymous. (2019, January 15). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [38] Anonymous. (2005, May 15). Structure Activity Relationships. Drug Design Org. [39] Anonymous. (2025, October 15). (PDF) Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. [40] Anonymous. (2025, July 15). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. PMC. [41] Anonymous. (2024, November 21). (PDF) Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights. ResearchGate.

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Methodological & Application

Application Notes & Protocols: A Guide to Catalytic Hydrogenation for Benzylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N-benzylaniline via catalytic hydrogenation. N-benzylaniline is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This guide moves beyond simple procedural outlines to deliver field-proven insights into the mechanistic principles, catalyst selection, reaction optimization, and practical execution of the most effective hydrogenation methods. We will explore both direct (one-pot) and indirect (two-step) reductive amination strategies, with a focus on heterogeneous catalysis using palladium, nickel, and platinum systems, as well as transfer hydrogenation techniques. The protocols provided are designed to be self-validating, incorporating critical details for reaction monitoring, workup, and purification to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Importance of Benzylaniline Synthesis

N-benzylaniline and its derivatives are prevalent structural motifs in a wide array of biologically active molecules, including therapeutic agents for treating dementia and high cholesterol.[1] Consequently, the development of efficient, scalable, and sustainable synthetic routes is of paramount importance. Among the various synthetic strategies, reductive amination stands out as a highly atom-economical pathway.[1] This approach typically involves the reaction of benzaldehyde and aniline, which can proceed through two primary catalytic hydrogenation pathways, as illustrated below.

G cluster_start Starting Materials cluster_pathways Synthetic Pathways benzaldehyde Benzaldehyde one_pot One-Pot Reductive Amination (Direct Method) benzaldehyde->one_pot Catalyst, H₂ Source (e.g., H₂, HCOOH) two_step Two-Step Imine Formation & Hydrogenation (Indirect Method) benzaldehyde->two_step Condensation (-H₂O) aniline Aniline aniline->one_pot Catalyst, H₂ Source (e.g., H₂, HCOOH) aniline->two_step Condensation (-H₂O) product N-Benzylaniline one_pot->product two_step->product Catalyst, H₂ Source (e.g., H₂, NH₄HCO₂)

Figure 1: Primary catalytic routes to N-benzylaniline.

  • Direct (One-Pot) Reductive Amination: Benzaldehyde and aniline are combined in the presence of a catalyst and a hydrogen source. The reaction proceeds through the in situ formation of an N-benzylideneaniline (imine) intermediate, which is immediately reduced to the target secondary amine.

  • Indirect (Two-Step) Synthesis: This method involves the deliberate synthesis and isolation of the N-benzylideneaniline Schiff base, followed by a separate catalytic hydrogenation step.[3] While requiring an additional step, this approach allows for the purification of the imine intermediate, which can lead to a cleaner final product and prevent catalyst poisoning from impurities in the starting materials.

Mechanistic Underpinnings of Imine Hydrogenation

The core of this synthesis is the reduction of the carbon-nitrogen double bond (C=N) of the imine. In heterogeneous catalysis, the reaction occurs on the surface of a metal catalyst. While the exact mechanism can be complex, a generally accepted model involves several key steps.[4][5]

  • Adsorption: Both molecular hydrogen (H₂) and the imine substrate are adsorbed onto the active sites of the catalyst surface. The H-H bond is weakened or cleaved, forming surface-bound metal hydride species.

  • Hydrogen Transfer: The C=N bond of the adsorbed imine undergoes stepwise hydrogenation. A surface-bound hydrogen atom adds to either the carbon or nitrogen atom, forming a half-hydrogenated intermediate that remains bound to the catalyst.

  • Second Hydrogen Transfer & Desorption: A second hydrogen atom is transferred to complete the reduction, forming the saturated N-benzylaniline product. The product has a lower affinity for the catalyst surface than the imine and desorbs into the solution, freeing the active site for the next catalytic cycle.

G cluster_catalyst Catalyst Surface (e.g., Pd, Ni, Pt) ads_imine Adsorbed Imine Ph-CH=N-Ph half_hydro Half-Hydrogenated Intermediate ads_imine->half_hydro H atom transfer ads_h2 Adsorbed H₂ ads_product Adsorbed Product Ph-CH₂-NH-Ph half_hydro->ads_product H atom transfer product N-Benzylaniline (in solution) ads_product->product Desorption imine Imine (in solution) imine->ads_imine Adsorption h2 H₂ (gas) h2->ads_h2 Adsorption

Sources

Application Note: A Strategic Guide to Utilizing 2-Ethoxy-N-(3-fluorobenzyl)aniline as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzyl aniline structural motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note presents a comprehensive strategic framework for utilizing a specific, promising derivative—2-Ethoxy-N-(3-fluorobenzyl)aniline—as a foundational scaffold for a scaffold-based drug discovery campaign.[3][4] While the direct biological targets of this specific molecule are not yet elucidated, its structural features offer multiple vectors for chemical diversification and optimization. This guide provides a complete workflow, from the initial synthesis of a focused chemical library to robust protocols for target identification, hit-to-lead optimization, and essential early-stage ADME/Tox profiling. We detail the causal logic behind experimental choices and provide self-validating protocols designed for researchers, scientists, and drug development professionals aiming to explore novel chemical space and identify new therapeutic agents.

The 2-Ethoxy-N-(3-fluorobenzyl)aniline Scaffold: A Structural Rationale

Scaffold-based drug design is a cornerstone of modern medicinal chemistry, focusing on a core molecular architecture that can be systematically decorated to create a library of analogues for biological screening.[4] The N-benzyl aniline framework is particularly valuable due to its prevalence in compounds targeting a wide array of diseases.[2]

The 2-Ethoxy-N-(3-fluorobenzyl)aniline scaffold offers three key strategic features for a discovery program:

  • The N-benzyl Aniline Core: This provides a rigid, yet conformationally adaptable, backbone that is known to interact with various biological targets. Its derivatives have shown promise as antimicrobial and anticancer agents.[2][5]

  • Diversification Point 1 (Aniline Ring): The 2-ethoxy group serves as an important electronic and steric modulator. The remaining positions on the aniline ring are prime locations for introducing additional substituents to probe the target's binding pocket and modulate physicochemical properties.

  • Diversification Point 2 (Benzyl Ring): The 3-fluoro substituent enhances metabolic stability and can alter binding affinity through specific fluorine-protein interactions.[5] This ring provides a second major vector for chemical modification to build out a structure-activity relationship (SAR).

This guide will treat the unsubstituted 2-Ethoxy-N-(3-fluorobenzyl)aniline as the "parent" compound for a hypothetical library generation and screening cascade.

Synthesis and Library Development

The efficient synthesis of the core scaffold and its derivatives is the first critical step. Reductive amination is a reliable and scalable method for preparing N-benzyl aniline derivatives.[2][6]

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

This protocol outlines the synthesis of 2-Ethoxy-N-(3-fluorobenzyl)aniline from commercially available starting materials.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 2-ethoxyaniline (1.0 eq) and 3-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature. The imine intermediate may precipitate; if so, it can be used directly in the next step.

Step 2: Reduction to the Amine

  • Cool the reaction mixture from Step 1 to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding distilled water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-Ethoxy-N-(3-fluorobenzyl)aniline.

Library Synthesis Workflow

A focused library can be generated by applying Protocol 1 to a matrix of substituted anilines and substituted benzaldehydes. This allows for systematic exploration of the chemical space around the core scaffold.

G cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Output A Array of Substituted 2-Ethoxyanilines C Parallel Reductive Amination (Protocol 1) A->C B Array of Substituted 3-Fluorobenzaldehydes B->C D Automated Purification (e.g., Preparative HPLC) C->D E Focused Chemical Library of Scaffold Derivatives D->E F Quality Control (LC-MS, NMR) E->F

Caption: Workflow for focused library generation.

Target Identification and Validation

With a library of compounds in hand but no known biological target, a target identification campaign is essential. This process aims to discover the specific protein(s) with which the active compounds interact to elicit a biological response.[7] A combination of phenotypic screening followed by affinity-based proteomics is a powerful approach.[8][9]

Target Identification Workflow
  • Phenotypic Screening: Screen the synthesized library in a panel of disease-relevant cellular assays (e.g., cancer cell viability, anti-inflammatory cytokine release, antimicrobial activity) to identify "hit" compounds that produce a desired biological effect.

  • Probe Synthesis: For a validated hit compound, synthesize an affinity probe. This involves modifying the hit compound by attaching a linker arm terminating in a high-affinity tag, such as biotin, at a position that does not disrupt its biological activity.[8]

  • Affinity Pulldown: Use the biotinylated probe to isolate its binding partners from a cell lysate.[10]

  • Target Identification & Validation: Identify the isolated proteins using mass spectrometry and validate them as true targets using techniques like genetic knockdown (siRNA) or knockout (CRISPR).[11]

G A Focused Library B Phenotypic Screening (e.g., Cell Viability Assay) A->B C Identify 'Hit' Compound B->C D Synthesize Affinity Probe (Biotin-linker-Hit) C->D E Affinity Pulldown (Probe + Cell Lysate + Streptavidin Beads) D->E F Elution of Bound Proteins E->F G Protein ID by LC-MS/MS F->G H Target Hypothesis Generation G->H I Target Validation (siRNA, CRISPR, Thermal Shift Assay) H->I J Validated Target I->J

Caption: Workflow for target identification and validation.
Protocol 2: Affinity-Based Target Pulldown

This protocol describes the isolation of target proteins using a biotinylated probe derived from a hit compound.

Materials:

  • Cell culture of interest (e.g., HeLa cells)

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Biotinylated affinity probe and a negative control (biotin-linker only)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation to remove debris. Determine the total protein concentration (e.g., using a BCA assay).

  • Probe Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the biotinylated affinity probe (or negative control) for 1-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise protein bands that are unique to the affinity probe sample (and absent in the negative control) for identification by in-gel digestion and LC-MS/MS analysis.

Hit-to-Lead (H2L) Optimization

Once a hit compound and its validated target are identified, the hit-to-lead (H2L) phase begins. The goal is to transform a promising hit, which may have modest potency or poor drug-like properties, into a "lead" compound suitable for further development.[12][13] This is an iterative process of chemical synthesis and biological testing.[14][15]

Key Optimization Goals:

  • Improve Potency: Enhance the binding affinity and functional activity against the target, often aiming for nanomolar potency.[13]

  • Enhance Selectivity: Minimize activity against other related targets (off-target effects) to reduce potential side effects.

  • Optimize ADMET Properties: Improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound.[14]

This process relies heavily on establishing a Structure-Activity Relationship (SAR) , which correlates changes in chemical structure with changes in biological activity.[12]

G A Validated Hit & Target B Design Analogs (SAR Expansion) A->B C Synthesize Analogs B->C D Biological Testing (Potency, Selectivity) C->D E ADME/Tox Screening (Protocol 3) C->E F Analyze Data (Update SAR) D->F E->F F->B Iterate G Optimized Lead Candidate F->G Goals Met

Caption: The iterative cycle of Hit-to-Lead optimization.

Protocol 3: Essential In Vitro ADME/Tox Profiling

Early assessment of ADME/Tox properties is crucial to avoid late-stage failures.[16][17] Integrating these assays into the H2L process ensures that optimized leads have a higher probability of success in preclinical development.[18][19]

The following table summarizes a standard panel of in vitro assays for early-stage profiling.

Parameter Assay Purpose Reference Standard
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.High/Low permeability controls (e.g., Propranolol/Atenolol)
Metabolism Microsomal StabilityMeasures the rate of metabolism by liver enzymes (CYP450s).High/Low clearance controls (e.g., Verapamil/Warfarin)
Metabolism CYP450 InhibitionIdentifies potential for drug-drug interactions by checking inhibition of major CYP isoforms (e.g., 3A4, 2D6).Known inhibitors for each isoform (e.g., Ketoconazole for 3A4)
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins, which affects its free concentration.Warfarin (high binding), Metoprolol (low binding)
Solubility Kinetic SolubilityMeasures the solubility of the compound in a physiological buffer, impacting absorption and formulation.N/A
Toxicity Cytotoxicity (e.g., HepG2)Assesses general cellular toxicity, particularly liver toxicity.Doxorubicin or other known cytotoxic agents
Toxicity hERG InhibitionScreens for potential cardiotoxicity by measuring inhibition of the hERG potassium channel.Known hERG blockers (e.g., Astemizole)

Conclusion

The 2-Ethoxy-N-(3-fluorobenzyl)aniline scaffold represents a promising starting point for a comprehensive drug discovery program. Its synthetic tractability and multiple points for diversification allow for the rapid generation of a focused chemical library. By employing a systematic workflow that integrates phenotypic screening, robust affinity-based target identification, and an iterative hit-to-lead optimization cycle guided by early ADME/Tox profiling, researchers can effectively explore the biological potential of this scaffold. The protocols and strategies outlined in this application note provide a validated and logical framework to de-orphan this chemical series and potentially uncover novel therapeutic agents for a range of diseases.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023).
  • Target Identification and Validation (Small Molecules).University College London.
  • Small-molecule Target and Pathway Identific
  • What is hit to lead stage in drug discovery?
  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (2009).
  • Affinity-based target identification for bioactive small molecules.RSC Publishing.
  • In Vitro ADME-Tox Profiling.
  • Hit to Lead Optimiz
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). Self-published.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Fraunhofer IME.
  • Hit-to-Lead Optimization Strategy In Drug Discovery. (2021). Pharmaceutical Technology.
  • Hit to lead.Wikipedia.
  • In Vitro ADME and Toxicology Assays.Eurofins Discovery.
  • Scaffold-based molecular design with a graph gener
  • Privileged Scaffolds for Library Design and Drug Discovery - PMC. (2011).
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  • Scaffolds and Scaffold-based Compounds | Screening Libraries.Life Chemicals.
  • Scaffold-Based Drug Design.BioSolveIT GmbH.
  • Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. (2025). BenchChem.
  • Scaffold hopping in drug development ppt.Slideshare.
  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC. (2021).
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.DergiPark.
  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • N-Benzylaniline (N-Phenylbenzylamine)
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC. (2020).
  • European Journal of Medicinal Chemistry.UPCommons.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.
  • Welcome To Hyma Synthesis Pvt. Ltd.Hyma Synthesis.
  • Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. (1978). PubMed.
  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC. (2022).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (2024).
  • Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry.UMassD Repository.

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Troubleshooting & Optimization

Removing unreacted aldehyde from reductive amination mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common challenge of removing unreacted aldehyde from reductive amination reaction mixtures. Here, we provide field-proven insights and practical troubleshooting steps to ensure the successful isolation of your target amine.

Troubleshooting Guide: Isolating Your Amine Product

This section addresses specific issues you may encounter during the workup and purification of your reductive amination reaction.

Q1: My post-reaction NMR or LC-MS analysis shows a significant amount of unreacted starting aldehyde. What is the most direct way to remove it?

This is the most common challenge in reductive amination, especially when the aldehyde is used in excess to drive the reaction to completion. The optimal removal strategy depends on the scale of your reaction and the properties of your product.

Initial Diagnosis: First, confirm the identity of the impurity as the starting aldehyde. Aldehyde protons typically appear as a distinct singlet between 9-10 ppm in ¹H NMR.

Immediate Solutions:

  • Aqueous Bisulfite Wash: This is a classic and highly effective method for small- to medium-scale reactions. Aldehydes react with sodium bisulfite (or metabisulfite) to form a water-soluble bisulfite adduct, which can be easily separated in an aqueous wash.[1][2] The aldehyde can be regenerated from the adduct by treatment with acid or base, but for purification, the goal is simply to sequester it in the aqueous phase.

  • Scavenger Resins: For a more streamlined and often cleaner workup, polymer-supported "scavenger" resins are an excellent choice.[3] These are solid supports functionalized with groups like hydrazine or amino-silica that covalently bind to aldehydes.[4][5] After stirring the resin in your reaction mixture, the aldehyde-bound polymer is simply filtered off, leaving your purified amine in solution. This method avoids aqueous workups entirely, which can be advantageous for water-sensitive products or to minimize solvent waste.

Q2: I performed an acid-base extraction to isolate my amine, but the aldehyde impurity is still present. Why did it fail and what should I do?

Acid-base extraction is a powerful technique for separating basic amines from neutral impurities like aldehydes.[6][7] However, its success hinges on the differential solubility of the protonated amine and the neutral aldehyde.

Causality Analysis:

  • Insufficient Acidification: If the pH of the aqueous layer is not low enough, the amine will not be fully protonated and can partition back into the organic layer along with the aldehyde.

  • Emulsion Formation: Polar aldehydes or complex reaction mixtures can sometimes form emulsions, trapping organic-soluble components in the aqueous phase and vice-versa.

  • Highly Polar Aldehyde: If your starting aldehyde has significant water solubility, it may not remain exclusively in the organic layer during the basic wash step.

Troubleshooting Steps:

  • Verify pH: Use pH paper or a meter to ensure the aqueous phase is distinctly acidic (pH 1-2) after adding acid (e.g., 1M HCl) and distinctly basic (pH 12-14) after adding base (e.g., 1M NaOH).

  • Back-Extraction: After the initial acidic extraction, wash the separated organic layer (which should contain only the aldehyde) with a fresh portion of acidic water. This "back-extraction" helps recover any amine that was inadvertently left behind. Combine all acidic aqueous layers before basifying.

  • Combine Methods: If acid-base extraction alone is insufficient, use it as a first pass to remove the bulk of the aldehyde, then treat the partially purified organic solution with a scavenger resin to remove the final traces.

Frequently Asked Questions (FAQs)
Q1: How can I minimize the amount of unreacted aldehyde from the start?

The best purification is one that is minimally required. Optimizing the reaction itself is the most efficient strategy.

  • Stoichiometry Control: Instead of using an excess of a valuable aldehyde, consider using a slight excess (1.1-1.2 equivalents) of the amine if it is inexpensive and readily available.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice because it is mild and selectively reduces the intermediate iminium ion over the aldehyde.[8][9] This selectivity minimizes side reactions and can lead to higher conversion, reducing the amount of leftover aldehyde.[10] In contrast, a stronger reagent like sodium borohydride (NaBH₄) can reduce the starting aldehyde, complicating the product mixture.[10]

  • Stepwise Procedure: For particularly challenging substrates, a stepwise or "indirect" approach can be beneficial.[8] This involves pre-forming the imine, often with removal of water, and then adding the reducing agent in a separate step. This ensures the aldehyde is consumed before the reduction begins.[8][9]

Q2: Scavenger resin, bisulfite wash, or chromatography: How do I choose?

Your choice should be guided by factors like reaction scale, desired purity, and available resources.

Method Best For Advantages Disadvantages
Scavenger Resin High-throughput synthesis, parallel chemistry, quick purification of small- to medium-scale reactions.High selectivity, simple filtration workup, avoids aqueous extraction, can be used in excess.[3]Higher cost per reaction, may require optimization of reaction time, resin can have limited capacity.
Sodium Bisulfite Wash Routine bench-scale synthesis (10 mg to 10 g).Inexpensive, highly effective for most aldehydes, simple liquid-liquid extraction procedure.[1]Requires an aqueous workup, may not be effective for sterically hindered ketones, can form emulsions.
Column Chromatography Final purification step for high-purity materials, separation of products with similar polarity.Can separate multiple components (aldehyde, imine, product), applicable to a wide range of compounds.Time-consuming, uses large volumes of solvent, potential for product loss on the column.[6]
Q3: What is the mechanism behind aldehyde scavenging?

Understanding the mechanism helps in selecting the right tool for the job. Both primary methods rely on the electrophilicity of the aldehyde's carbonyl carbon.

Workflow: Choosing a Purification Strategy

G start Reaction Complete. Aldehyde Impurity Detected scale Assess Reaction Scale start->scale is_large > 10 g? scale->is_large resin Use Aldehyde Scavenger Resin scale->resin High-Throughput / Water-Sensitive? bisulfite Perform Sodium Bisulfite Wash is_large->bisulfite No chromatography Purify via Column Chromatography is_large->chromatography Yes purity_check Check Purity (NMR, LC-MS) bisulfite->purity_check resin->purity_check chromatography->purity_check purity_check->chromatography Not Pure end Pure Amine Product purity_check->end Pure

Caption: Decision workflow for selecting an aldehyde removal method.

G

Sources

Troubleshooting low purity in 2-Ethoxy-N-(3-fluorobenzyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Interface: Identify Your Impurity

Before adjusting your protocol, identify the specific impurity profile limiting your purity. Use the decision tree below to diagnose the root cause based on your analytical data (TLC/LC-MS/NMR).

TroubleshootingTree Start Start: Purity < 95% CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity Impurity_Alcohol Impurity: 3-Fluorobenzyl alcohol (Reduction of aldehyde) CheckImpurity->Impurity_Alcohol Impurity_Tertiary Impurity: Tertiary Amine (Bis-alkylation) CheckImpurity->Impurity_Tertiary Impurity_StartMat Impurity: Residual Aniline (Incomplete Reaction) CheckImpurity->Impurity_StartMat Impurity_Color Issue: Dark Red/Brown Tar (Oxidation) CheckImpurity->Impurity_Color Sol_Alcohol Solution: Pre-form Imine or Switch to STAB (Abdel-Magid) Impurity_Alcohol->Sol_Alcohol Sol_Tertiary Solution: Control Stoichiometry (1.05 eq Amine : 1.0 eq Aldehyde) Impurity_Tertiary->Sol_Tertiary Sol_StartMat Solution: Add Dehydrating Agent (Ti(OiPr)4 or Mol. Sieves) Impurity_StartMat->Sol_StartMat Sol_Color Solution: Degas Solvents, Use Fresh Aniline, Argon atm. Impurity_Color->Sol_Color

Figure 1: Diagnostic decision tree for identifying reaction failures in reductive amination.

The Chemistry: Why Purity Fails

To fix the synthesis of 2-Ethoxy-N-(3-fluorobenzyl)aniline , you must understand the electronic competition at play.

  • The Nucleophile (2-Ethoxyaniline): The ortho-ethoxy group is electron-donating. This makes the aniline nucleophilic but also prone to oxidative degradation (turning the reaction mixture dark/tarry) and sterically hindered compared to a simple aniline.

  • The Electrophile (3-Fluorobenzaldehyde): The fluorine atom is electron-withdrawing. This activates the aldehyde, making it reactive.[1] However, if the reducing agent is too aggressive (e.g., NaBH₄ added too fast), the aldehyde reduces to 3-fluorobenzyl alcohol faster than it condenses with the aniline.

The "Golden Standard" Protocol: STAB Reductive Amination

Do not use direct alkylation (benzyl halide + base) for this synthesis; it inevitably leads to over-alkylation (tertiary amines).

Reagents:

  • Amine: 2-Ethoxyaniline (1.0 equiv)

  • Aldehyde: 3-Fluorobenzaldehyde (1.0–1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).

Mechanism & Pathway:

ReactionPathway cluster_0 Critical Control Point Aldehyde 3-Fluorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Impurity: Benzyl Alcohol Aldehyde->Alcohol + STAB (Side Rxn) Amine 2-Ethoxyaniline Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Product Target Secondary Amine Imine->Product + STAB (Fast)

Figure 2: Kinetic competition between product formation and alcohol impurity.

Troubleshooting Tickets (FAQs)

Ticket #1: "My product contains 15-20% 3-fluorobenzyl alcohol."

Diagnosis: The reducing agent reduced the aldehyde before the imine could form. This is common when using NaBH₄ (which reduces aldehydes rapidly) or when the imine formation equilibrium is slow.

Corrective Action:

  • Switch to STAB: Use Sodium Triacetoxyborohydride. It is less basic and kinetically selective for imines over aldehydes [1].

  • Stepwise Addition: Do not add the reducing agent immediately. Stir the aniline and aldehyde in the solvent with Acetic Acid for 30–60 minutes first to establish the imine equilibrium. Then add STAB.

  • Scavenging Water: If the reaction is stubborn, add activated 4Å molecular sieves or use anhydrous solvents to drive the equilibrium toward the imine (Le Chatelier’s principle).

Ticket #2: "I cannot separate the product from the starting aniline."

Diagnosis: Incomplete conversion. 2-ethoxyaniline is sterically hindered by the ortho-ethoxy group, slowing down the initial attack on the aldehyde.

Corrective Action (The Titanium Protocol): For sterically hindered anilines, standard acid catalysis may fail. Use Titanium(IV) Isopropoxide [2].[1][3][4]

  • Mix Amine (1.0 eq) and Aldehyde (1.0 eq) in neat

    
     (1.2 eq).
    
  • Stir at room temperature for 1 hour (The mixture will become viscous).

  • Dilute with Ethanol.

  • Add NaBH₄ (1.5 eq) carefully. Why this works: Titanium acts as a Lewis acid and a water scavenger, forcing the imine formation to completion before reduction.

Ticket #3: "The reaction mixture turned black/dark brown."

Diagnosis: Oxidation of 2-ethoxyaniline. Electron-rich anilines are sensitive to air and light, forming quinone-like impurities that are highly colored and difficult to remove.

Corrective Action:

  • Purify Starting Material: If your 2-ethoxyaniline is dark brown before you start, distill it under vacuum or pass it through a short plug of silica. It should be a pale yellow/colorless oil.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Degas Solvents: Sparge your DCE or THF with inert gas for 10 minutes before use.

Purification Strategy: The Self-Validating Workup

Do not rely solely on column chromatography.[5] Use the chemical properties of the amine to purify it via Acid-Base Extraction .

The Logic:

  • Target: Secondary Amine (Basic).

  • Impurity A: Benzyl Alcohol (Neutral).

  • Impurity B: Boron salts (Water soluble).

Protocol:

Step Action Chemical Logic

| 1 | Quench reaction with sat.


. Extract with EtOAc.[5] | Neutralizes acetic acid; moves organics to organic phase. |
| 2  | Wash Organic Phase with 1M HCl.  | CRITICAL STEP.  The amine product protonates (

) and moves to the Aqueous layer. The neutral alcohol impurity stays in the Organic layer. | | 3 | Discard Organic Layer. | Removes non-basic impurities (Benzyl alcohol, unreacted aldehyde). | | 4 | Basify Aqueous Layer with 2M NaOH (pH > 12). | Deprotonates the amine (

), forcing it out of solution as an oil/solid. | | 5 | Extract Aqueous Layer with EtOAc. | Recovers the now-pure amine product. | | 6 | Dry (

) and Concentrate. | Final isolation. |

Validation: After Step 6, run a TLC. You should see a single spot. If purity is still <98%, convert the oil to a hydrochloride salt:

  • Dissolve oil in minimal diethyl ether.

  • Add 2M HCl in ether dropwise.

  • Filter the white precipitate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). [Link]

Sources

Technical Support Guide: Purification of Secondary Amines from Tertiary Amine Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Purification Support Ticket ID: CHEM-SEP-2024-AMINE Status: Open for Resolution Audience: Senior Chemists, Process Development Scientists

Executive Summary & Diagnostic Triage

The Problem: You have synthesized a secondary amine (


), likely via reductive amination or N-alkylation. The reaction has "over-alkylated," resulting in a mixture containing your desired secondary amine and a tertiary amine byproduct (

).

The Challenge:

  • Polarity: Both species are basic and polar. On standard silica, they streak and co-elute.

  • Boiling Point: Unlike primary amines, secondary and tertiary amines often have overlapping boiling points, though tertiary amines typically boil slightly lower due to the lack of intermolecular hydrogen bonding.

  • Chemical Inertness: The tertiary amine lacks a nucleophilic "handle" (N-H bond), making it difficult to selectively react away.

Diagnostic Workflow: Which Path to Choose?

Use this decision matrix to select the correct purification strategy.

AmineSeparation start START: Mixture of Secondary (2°) & Tertiary (3°) Amines bp_check Is there a BP difference >10°C? start->bp_check distill METHOD C: Fractional Distillation bp_check->distill Yes (3° usually lower BP) scale_check Scale of Reaction? bp_check->scale_check No / Azeotrope small_scale < 5 Grams scale_check->small_scale large_scale > 5 Grams scale_check->large_scale chroma METHOD A: Buffered Chromatography small_scale->chroma Try first chem_sep METHOD B: The 'Boc-Shuttle' Strategy large_scale->chem_sep Most efficient chroma->chem_sep If separation fails

Figure 1: Strategic decision tree for amine purification.

Visualization: Seeing the Invisible

Before attempting separation, you must be able to distinguish the two species on a TLC plate. Standard UV is often insufficient if the amine lacks a chromophore.

Stain ReagentSecondary Amine (

)
Tertiary Amine (

)
Mechanism
Ninhydrin Red/Purple Weak/Yellow/No StainReacts with N-H bond. Best for 1°/2°.
Dragendorff Orange (Weak)Bright Orange/Red Forms complex with quaternary/tertiary nitrogens.
KMnO₄ Brown (Slow)Brown (Fast) 3° amines oxidize faster than 2° amines.[1]
Iodine (

)
BrownBrownNon-specific adsorption.

Expert Tip: Run a 2D-TLC or side-by-side stain. Stain one half of the plate with Ninhydrin (to find your product) and a second plate with Dragendorff (to locate the impurity).

Method A: Chromatographic Resolution (The "Quick Fix")

Standard silica gel is acidic (


). Amines protonate on the column, acting as "anchors" that cause severe tailing and co-elution. You must suppress ionization.
Protocol: The "Ammonia Shift"
  • Stationary Phase: Use standard Silica Gel 60.

  • Mobile Phase Modifier:

    • Standard: Add 1% to 5% Triethylamine (TEA) to your eluent (e.g., 5% TEA / 20% EtOAc / 75% Hexanes).

    • Alternative (Better): Use Ammoniated Methanol .

      • Preparation: Bubble anhydrous ammonia gas into cold methanol until saturated, or use 7N

        
         in MeOH (commercially available).
        
      • Eluent: 1-10% [

        
        ] in Dichloromethane (DCM).
        
  • The "Alumina" Switch: If silica fails, switch to Basic Alumina (Activity III) . Alumina is less acidic than silica and often resolves amines without heavy tailing.

Troubleshooting:

  • Issue: "My spots are still streaking."

  • Fix: Your silica might be too active. Pre-wash the column with the eluent containing the base (TEA/NH3) before loading the sample. This neutralizes active acid sites on the silica.

Method B: The "Boc-Shuttle" Strategy (The Gold Standard)

When chromatography fails (common with alkyl amines of similar mass), you must exploit the chemical difference : the secondary amine has a reactive N-H bond; the tertiary amine does not.

Concept: We temporarily "mask" the secondary amine as a carbamate (Boc-group). This removes its basicity and drastically changes its polarity.[2] The tertiary amine remains basic. We then separate them via acid-base extraction.[3][4][5]

Step-by-Step Protocol

Step 1: Protection Dissolve the crude mixture in DCM. Add 1.1 equivalents (relative to the secondary amine) of Di-tert-butyl dicarbonate (


)  and 1.5 eq. of 

(aq) or TEA. Stir until the secondary amine is consumed (monitor by TLC/Ninhydrin).
  • Result:

    
     (Neutral, Lipophilic). 
    
    
    
    remains
    
    
    (Basic).

Step 2: The Acid Wash (Crucial Step)

  • Dilute reaction with Ethyl Acetate or Ether.

  • Wash the organic layer with 0.5 M - 1.0 M Citric Acid or 1 M HCl .

    • Mechanism:[6][7] The basic Tertiary Amine (

      
      ) protonates and moves to the Aqueous Layer .
      
    • Mechanism:[6][7] The Neutral

      
       stays in the Organic Layer .
      
  • Separate layers. Keep the Organic Layer.

Step 3: Deprotection

  • Concentrate the organic layer to yield pure

    
    .
    
  • Dissolve in DCM.[5] Add Trifluoroacetic Acid (TFA) (20-50% v/v) or 4M HCl in Dioxane .

  • Stir 1-2 hours. Evaporate solvent.[5][8]

  • Free-base the product (using carbonate resin or NaOH wash) to recover pure

    
    .
    

BocStrategy mix Mixture: 2° Amine + 3° Amine boc_step Add Boc2O mix->boc_step species Species: 2°-Boc (Neutral) + 3° (Basic) boc_step->species wash Acid Wash (HCl / Citric) species->wash org_layer Organic Layer: 2°-Boc wash->org_layer Neutral aq_layer Aqueous Layer: 3°-Ammonium Salt wash->aq_layer Protonated deprotect Deprotect (TFA or HCl) org_layer->deprotect final Pure 2° Amine deprotect->final

Figure 2: The "Boc-Shuttle" chemical separation workflow.

Method C: Distillation (The Physical Solution)

Do not overlook physical properties. Tertiary amines cannot donate hydrogen bonds. Consequently, they often have lower boiling points than secondary amines of similar molecular weight.

  • Requirement: A boiling point difference (

    
    ) of at least 10-15°C is usually required for standard distillation; <10°C requires a spinning band column.
    
  • Example: Diethylamine (BP 55°C) vs. Triethylamine (BP 89°C). Note: In this specific case, the tertiary is heavier and boils higher. However, for isomers, the tertiary often boils lower.

  • Azeotropes: Be wary. Amines form azeotropes with water and alcohols. Dry your material thoroughly (over

    
     or 
    
    
    
    ) before distilling.

Frequently Asked Questions (FAQs)

Q: Can I use a scavenger resin instead of the Boc method? A: Yes, but be careful. Most scavenger resins (e.g., isocyanate or aldehyde resins) are electrophilic—they are designed to remove primary and secondary amines. If you use these, you will scavenge your product , leaving the tertiary impurity in solution.

  • Strategy: You can use a "Catch and Release" method. Use a Strong Cation Exchange (SCX) cartridge. Both amines will bind. Wash with MeOH (removes non-basic impurities). Elute with

    
    . This cleans up the mixture but does not separate 2° from 3° amines effectively unless there is a significant pKa difference.
    

Q: Why not just extract with acid at a specific pH? A: This works for separating amines from non-amines, or aryl amines (pKa ~4) from alkyl amines (pKa ~10). However, most secondary and tertiary alkyl amines have very similar pKa values (typically 10.5 vs 10.7). It is nearly impossible to selectively protonate one over the other in a biphasic extraction without using the derivatization (Boc) method.

Q: I used the Boc method, but my yield is low. A: Did you check the aqueous layer of the acid wash? If your acid was too strong (e.g., conc. HCl) or the Boc-amine is small/polar, the protected amine might have partial water solubility. Use Citric Acid (0.5 M) instead of HCl for the wash; it is milder and "salts out" the organic layer better.

References

  • Chromatographic Modifiers: Journal of Chromatography A. "Separation of amines: The role of mobile phase pH and modifiers."

  • Boc-Protection Strategy: Fisher Scientific Protocols. "Amine Protection / Deprotection Guide."

  • TLC Visualization: Reach Devices. "TLC Stains and their Specificity for Amines."

  • Reductive Amination Control: Master Organic Chemistry. "Reductive Amination and Avoiding Over-Alkylation."

  • pKa Data: Organic Chemistry Portal. "pKa Values of Amines."

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan and Safety Data Sheets (SDS) before proceeding.

Sources

Technical Support Center: Stability of 2-Ethoxy-N-(3-fluorobenzyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide addresses the stability of 2-Ethoxy-N-(3-fluorobenzyl)aniline in aqueous solutions. As specific stability data for this exact molecule is not extensively available in public literature, this document provides a framework based on the well-established chemical principles governing structurally related N-benzylaniline derivatives. The guidance herein is designed for researchers, scientists, and drug development professionals to proactively design experiments, troubleshoot stability-related issues, and ensure the integrity of their results.

The core structure of 2-Ethoxy-N-(3-fluorobenzyl)aniline features an aniline moiety, which is known to be susceptible to certain degradation pathways, particularly oxidation.[1] This guide will delve into the likely modes of degradation, analytical strategies for monitoring stability, and practical steps to mitigate compound loss during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 2-Ethoxy-N-(3-fluorobenzyl)aniline in an aqueous solution?

A1: Based on its chemical structure, the compound is susceptible to three main degradation pathways in an aqueous environment:

  • Oxidative Degradation: This is often the most significant pathway for aniline derivatives.[1] Exposure to atmospheric oxygen, metal ions, or other oxidizing agents can lead to the formation of various colored byproducts. The secondary amine is a primary site for oxidation, potentially leading to N-oxides or hydroxylamines.[2] Further oxidation can result in the formation of nitrosobenzenes, nitrobenzenes, and polymeric materials.[3][4][5]

  • Hydrolytic Degradation: While the N-benzyl bond and the ethoxy group (an ether) are generally stable, they can be susceptible to cleavage under harsh acidic or basic conditions, though this is typically less rapid than oxidation for this class of molecules.[6][7] Forced degradation studies across a wide pH range are necessary to determine its susceptibility.[8]

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[2] Light can act as a catalyst for oxidative reactions or induce photochemical rearrangements.[2][9] It is crucial to protect solutions from light to ensure stability.

Q2: My solution of 2-Ethoxy-N-(3-fluorobenzyl)aniline, which was initially colorless, has turned yellow or brown over time. What is the likely cause?

A2: The development of a yellow or brown color is a strong indicator of oxidative degradation.[1] Anilines and their derivatives are notoriously prone to air oxidation, which forms highly conjugated, colored impurities such as azoxybenzenes or polymeric species.[1][3] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal contaminants in the solvent or buffer.[1][2] If you observe a color change, it is critical to verify the purity of your sample analytically (e.g., via HPLC) before use in any sensitive application.

Q3: I am observing a decrease in the concentration of my compound in an aqueous buffer over several hours at room temperature. How can I confirm if this is due to degradation or another issue like adsorption?

A3: A time-dependent loss of the active compound can be due to chemical degradation or physical adsorption to container surfaces (e.g., plastic vials or well plates). To differentiate, you can perform a simple experiment:

  • Prepare the solution in both plastic (e.g., polypropylene) and glass (e.g., silanized glass) containers.

  • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each container and analyze the concentration using a validated analytical method like HPLC.

  • If the concentration loss is similar in both container types, chemical degradation is the likely cause. If the loss is significantly greater in the plastic container, adsorption is a contributing factor.

  • To confirm degradation, analyze the samples for the appearance of new peaks in the chromatogram that grow over time as the parent peak decreases.

Q4: How should I prepare and store aqueous stock solutions of 2-Ethoxy-N-(3-fluorobenzyl)aniline to maximize its stability?

A4: To minimize degradation, proper preparation and storage are critical.

  • Solvent Choice: While preparing aqueous solutions is the goal, it is often best to first create a high-concentration stock solution in an organic solvent like DMSO or ethanol, which can then be diluted into your aqueous buffer immediately before use. This minimizes the compound's exposure time to aqueous conditions.

  • Inert Atmosphere: For long-term storage of the solid material or organic stock solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can significantly prevent oxidation.[1]

  • Protection from Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[2]

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C). Perform freeze-thaw stability studies to ensure the compound does not precipitate or degrade during this cycle.[10]

  • pH Control: If the compound is found to be sensitive to a particular pH, buffer your aqueous solutions accordingly to a pH where it exhibits maximum stability.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Problem Potential Cause Troubleshooting & Optimization Steps
Inconsistent or poor results in multi-day cell-based assays. Compound degradation in the cell culture medium at 37°C.1. Assess Media Stability: Incubate the compound in the complete cell culture medium (including serum) under assay conditions (37°C, 5% CO₂) but without cells.[10]2. Time-Course Analysis: Sample the medium at various time points (e.g., 0, 8, 24, 48 hours) and quantify the remaining parent compound concentration by HPLC or LC-MS.3. Corrective Action: If significant degradation is observed, consider adding the compound fresh to the media daily or using a more stable analogue if available.
New, unexpected peaks appear in HPLC chromatograms of older samples. Formation of degradation products.1. Characterize Degradants: Use HPLC-MS to obtain the mass of the new peaks. This can provide clues to their identity (e.g., an increase of 16 amu suggests oxidation).2. Perform Forced Degradation: Intentionally degrade the compound under controlled stress conditions (acid, base, peroxide, heat, light) as described in Protocol 1 .[6][11]3. Peak Matching: Compare the retention times of the peaks formed during forced degradation with the unknown peaks in your samples. This helps in tentatively identifying the degradation pathway.
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. Poor aqueous solubility.1. Reduce Final Concentration: The compound may be exceeding its solubility limit in the final aqueous buffer.2. Use a Co-solvent: Consider if the experimental system allows for a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or PEG 400 in the final aqueous solution.3. pH Adjustment: Determine the pKa of the compound. Adjusting the buffer pH away from the pKa can sometimes increase solubility.

Visualized Workflows and Pathways

Stability_Investigation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Analysis & Solution start Prepare Aqueous Solution observe Observe Physical Changes (Color, Precipitate) start->observe hplc_initial Initial Purity Check (HPLC) start->hplc_initial troubleshoot Troubleshooting: Inconsistent Results? Concentration Loss? observe->troubleshoot hplc_initial->troubleshoot forced_degradation Perform Forced Degradation Study (Protocol 1) troubleshoot->forced_degradation Degradation Suspected analyze Analyze Degradants (HPLC-MS) forced_degradation->analyze optimize Optimize Storage & Handling (pH, Temp, Light, Atmosphere) analyze->optimize

Caption: Workflow for investigating the stability of an experimental compound.

Degradation_Pathways cluster_Oxidation Oxidative Pathway cluster_Hydrolysis Hydrolytic Pathway (Forced Conditions) Parent 2-Ethoxy-N-(3-fluorobenzyl)aniline Ox_Intermediate N-Oxide / Hydroxylamine Parent->Ox_Intermediate [O] (Air, Peroxide) Aniline_Deriv 2-Ethoxyaniline Parent->Aniline_Deriv H₂O / H⁺ or OH⁻ (N-C bond cleavage) Benzyl_Deriv 3-Fluorobenzyl Alcohol/Aldehyde Parent->Benzyl_Deriv H₂O / H⁺ or OH⁻ (N-C bond cleavage) Ox_Final Nitroso / Nitro / Azo / Polymeric Products (Colored) Ox_Intermediate->Ox_Final Further Oxidation

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum Interpretation of 2-Ethoxy-N-(3-fluorobenzyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, technical analysis of the ¹H NMR spectrum of 2-Ethoxy-N-(3-fluorobenzyl)aniline, a molecule featuring a diverse array of proton environments that present a valuable case study for spectral interpretation.

This guide moves beyond a simple recitation of chemical shifts, delving into the underlying principles that govern the spectrum. We will explore the causal factors behind observed chemical shifts, coupling patterns, and integration values, offering field-proven insights for researchers. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Principles of ¹H NMR and Structural Considerations

The ¹H NMR spectrum of 2-Ethoxy-N-(3-fluorobenzyl)aniline is dictated by its unique structural features: an ethoxy group, a secondary amine, a substituted aniline ring, and a fluorobenzyl group. Each of these moieties contributes a distinct set of signals, and their interplay, including through-bond and through-space interactions, creates a rich and informative spectrum.

Key Structural Features Influencing the Spectrum:

  • Ethoxy Group (-OCH₂CH₃): This group will present as a quartet and a triplet, a classic ethyl pattern, due to the coupling between the methylene (-CH₂) and methyl (-CH₃) protons. The proximity to the electronegative oxygen atom will deshield the methylene protons, shifting them downfield.

  • Aniline Ring Protons: The four protons on the 2-ethoxyaniline ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The electron-donating nature of the ethoxy and amino groups will influence their chemical shifts.

  • Secondary Amine Proton (-NH-): The chemical shift of the N-H proton can be highly variable, often appearing as a broad singlet. Its position is sensitive to solvent, concentration, and temperature.[1]

  • Benzyl Group Protons (-CH₂- and aromatic): The methylene protons of the benzyl group will appear as a doublet due to coupling with the N-H proton. The four protons on the 3-fluorobenzyl ring will show a complex splitting pattern influenced by both proton-proton and proton-fluorine couplings.

  • Fluorine Substitution: The presence of a fluorine atom on the benzyl ring introduces ¹H-¹⁹F coupling, which will further split the signals of nearby aromatic protons. The magnitude of this coupling depends on the number of bonds separating the proton and the fluorine atom.[2][3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum is critical for accurate interpretation. The following protocol outlines a robust methodology for sample preparation and data acquisition.

I. Sample Preparation
  • Analyte Purity: Ensure the 2-Ethoxy-N-(3-fluorobenzyl)aniline sample is of high purity to avoid signals from impurities that can complicate the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[4][5] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6] The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.[4]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[4][7] Overly concentrated samples can lead to broadened spectral lines.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

  • Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.[5][6]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[5][9]

II. NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample.

ParameterRecommended ValueRationale
Number of Scans (NS) 16 or higherTo improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[10]
Spectral Width (SW) ~16 ppmTo encompass the full range of expected proton chemical shifts.
Acquisition Time (AT) 2-4 secondsA longer acquisition time provides better resolution. It should be at least 3 times the transverse relaxation time (T₂) to capture the majority of the signal.[10][11]
Relaxation Delay (D1) 1-5 secondsTo allow for the return of the nuclear spins to thermal equilibrium before the next pulse. For quantitative measurements, D1 should be at least 5 times the longitudinal relaxation time (T₁).[12]
Pulse Width 90° pulseA 90° pulse provides the maximum signal intensity for a single scan.[10]
Receiver Gain (RG) Auto-adjustedThe receiver gain should be set to amplify the signal without causing clipping of the free induction decay (FID).[12][13]

Spectral Interpretation: A Hypothetical ¹H NMR Spectrum of 2-Ethoxy-N-(3-fluorobenzyl)aniline

Below is a detailed interpretation of a hypothetical ¹H NMR spectrum of the target molecule, assuming the spectrum was recorded in CDCl₃ at 400 MHz.

Data Summary Table
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A1.42triplet3H7.0-OCH₂CH₃
B4.05quartet2H7.0-OCH₂ CH₃
C4.35doublet2H5.6-NH-CH₂ -Ph
D5.0 (broad)singlet1H--NH -
E6.70-6.90multiplet4H-Aniline Ar-H
F6.95-7.10multiplet3H-Benzyl Ar-H
G7.25-7.35multiplet1H-Benzyl Ar-H
Detailed Signal Analysis
  • Signal A (1.42 ppm, triplet, 3H): This upfield signal is characteristic of a methyl group adjacent to a methylene group. The triplet multiplicity (n+1 rule, where n=2 protons on the adjacent carbon) and integration of 3H confirm its assignment to the methyl protons of the ethoxy group. The coupling constant, J = 7.0 Hz, is typical for free rotation around a C-C single bond.[14]

  • Signal B (4.05 ppm, quartet, 2H): This downfield signal is assigned to the methylene protons of the ethoxy group. Its deshielded position is due to the adjacent electronegative oxygen atom.[15] The quartet multiplicity (n+1 rule, where n=3 protons on the adjacent methyl group) and integration of 2H are consistent with this assignment. The coupling constant of 7.0 Hz matches that of the methyl triplet, confirming their coupling relationship.

  • Signal C (4.35 ppm, doublet, 2H): This signal corresponds to the benzylic methylene protons. These protons are deshielded by the adjacent nitrogen and the aromatic ring. The doublet splitting arises from coupling to the single proton on the nitrogen atom (-NH-). The integration of 2H supports this assignment.

  • Signal D (5.0 ppm, broad singlet, 1H): This broad signal is characteristic of an N-H proton.[1] The broadness is often due to quadrupole broadening from the nitrogen nucleus and/or chemical exchange with trace amounts of water or acid in the solvent. Its integration corresponds to one proton.

  • Signal E (6.70-6.90 ppm, multiplet, 4H): This complex multiplet in the aromatic region is assigned to the four protons of the 2-ethoxyaniline ring. The electron-donating ethoxy and amino groups shield these protons, shifting them upfield relative to benzene (7.36 ppm). The overlapping signals result from complex spin-spin coupling between the ortho, meta, and para protons.

  • Signals F and G (6.95-7.35 ppm, multiplets, 4H total): These multiplets represent the four protons of the 3-fluorobenzyl ring. The presence of the electron-withdrawing fluorine atom generally leads to a downfield shift for the aromatic protons compared to an unsubstituted benzene ring. More importantly, the fluorine atom (¹⁹F, spin I=1/2) couples with the protons on the ring. This ¹H-¹⁹F coupling results in additional splitting of the proton signals. The magnitude of the coupling constant varies with the number of bonds separating the proton and fluorine:

    • ³JH-F (ortho coupling) is typically in the range of 6-10 Hz.

    • ⁴JH-F (meta coupling) is smaller, around 1-5 Hz.[3]

    • ⁵JH-F (para coupling) is generally the smallest, often less than 1 Hz.[16] This complex coupling pattern, superimposed on the proton-proton couplings, gives rise to the observed complex multiplets.

Visualization of Key Coupling Interactions

The following diagram illustrates the key spin-spin coupling relationships within the 2-Ethoxy-N-(3-fluorobenzyl)aniline molecule.

G cluster_ethoxy Ethoxy Group cluster_benzylamine Benzylamine Linker cluster_fluorobenzyl 3-Fluorobenzyl Ring cluster_aniline Aniline Ring CH3 CH₃ (A) CH2_O CH₂ (B) CH3->CH2_O J = 7.0 Hz ArH_E Ar-H (E) NH NH (D) CH2_N CH₂ (C) NH->CH2_N J = 5.6 Hz ArH_F Ar-H (F, G) F F ArH_F->F J(H,F)

Sources

The Analytical Scientist's Guide to HPLC Method Development for 2-Ethoxy-N-(3-fluorobenzyl)aniline Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Approach to Robust and Stability-Indicating Methodologies

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For novel compounds like 2-Ethoxy-N-(3-fluorobenzyl)aniline, a robust and reliable analytical method is not just a regulatory requirement but a cornerstone of product quality and patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity determination of this N-substituted aniline derivative. We will navigate the causal chain of experimental choices, from initial column and mobile phase screening to the rigors of forced degradation studies, culminating in a validated, stability-indicating method.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

2-Ethoxy-N-(3-fluorobenzyl)aniline is a secondary aromatic amine with a moderately nonpolar character. The presence of the ethoxy and fluorobenzyl groups imparts specific chromatographic behaviors that must be considered. The basicity of the secondary amine nitrogen can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols. The fluorinated ring can introduce unique selectivity challenges when separating it from structurally similar impurities.

A critical first step in method development is to anticipate potential impurities. Based on common synthetic routes for N-benzylanilines, such as nucleophilic substitution or reductive amination, we can predict the following process-related impurities:

  • Starting Materials:

    • 2-Ethoxyaniline

    • 3-Fluorobenzyl chloride or 3-Fluorobenzaldehyde

  • Over-alkylation By-product:

    • N,N-bis(3-fluorobenzyl)-2-ethoxyaniline

  • Isomeric Impurities: Positional isomers of the starting materials could lead to corresponding isomeric final products.

Furthermore, degradation products can arise from exposure to stress conditions like acid, base, oxidation, heat, and light.

The Method Development Workflow: A Logic-Driven Approach

The development of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this guide.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (Structure, pKa, logP) B Column Selection (C18, Phenyl, Fluoro) A->B Guides stationary phase choice C Mobile Phase Screening (ACN vs. MeOH, pH) B->C Influences mobile phase compatibility D Gradient Optimization C->D Refines separation E Flow Rate & Temperature D->E Improves resolution & runtime F Wavelength Selection E->F Maximizes sensitivity G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G Applies optimized method H Peak Purity Analysis G->H Confirms specificity I Method Validation (ICH Q2(R1)) H->I Demonstrates suitability

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in the systematic evaluation of different chromatographic parameters. Here, we compare the performance of various columns and mobile phases.

Stationary Phase Selection: Mitigating Peak Tailing and Enhancing Selectivity

Given the basic nature of the analyte, the choice of stationary phase is critical to achieving symmetrical peak shapes.

Stationary PhaseRationale for SelectionExpected Performance
Standard C18 A common starting point for reversed-phase chromatography.Prone to peak tailing for the basic analyte due to silanol interactions. May require a low pH mobile phase to suppress ionization.
End-capped C18 Features a higher degree of silanol group deactivation.Improved peak shape compared to standard C18, but may still exhibit some tailing.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[1]Can provide better resolution for aromatic isomers and structurally similar compounds.
Pentafluorophenyl (PFP) Specifically designed for the separation of halogenated and aromatic compounds, offering unique selectivity.[2]Potentially superior separation of the fluorinated analyte from its non-fluorinated or differently substituted analogues.

Recommendation: A high-purity, end-capped C18 column is a pragmatic starting point. However, for complex impurity profiles, a Phenyl-Hexyl or PFP column should be evaluated to leverage alternative separation mechanisms.

Mobile Phase Optimization: The Key to Resolution

The choice of organic modifier and the pH of the aqueous phase are powerful tools for manipulating retention and selectivity.[1][3]

ParameterComparisonRationale and Recommendation
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH) ACN generally provides better peak shape and lower viscosity, leading to higher efficiency.[3][4] MeOH can offer different selectivity and is a valuable alternative if ACN fails to resolve critical pairs. ACN is the recommended starting solvent.
Aqueous Phase pH Acidic vs. Neutral/Basic An acidic pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will protonate the secondary amine, leading to a consistent ionized state and minimizing silanol interactions, thus improving peak shape.[4][5] Separations at higher pH can be an option for basic analytes but require pH-stable columns.[6] An acidic mobile phase is the logical first choice.

Experimental Protocol: Initial Chromatographic Conditions

  • Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm (or PDA for full spectral analysis)

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are a regulatory necessity and a crucial part of method development to ensure the method can separate the API from its degradation products.[7][8][9][10][11] The goal is to achieve 5-20% degradation of the API.[9]

ForcedDegradation cluster_stress Stress Conditions cluster_degradants Potential Degradation Products API 2-Ethoxy-N-(3-fluorobenzyl)aniline Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo D1 Hydrolysis Products Acid->D1 generates Base->D1 generates D2 Oxidation Products (e.g., N-oxides) Oxidation->D2 generates D3 Photodegradation Products Photo->D3 generates

Caption: Forced degradation pathways and potential products.

Experimental Protocol: Forced Degradation Studies

A stock solution of 2-Ethoxy-N-(3-fluorobenzyl)aniline (1 mg/mL in a suitable solvent like acetonitrile) is used for all stress conditions.

Stress ConditionProtocolPotential Degradation Pathways
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.Potential cleavage of the ether or benzyl-nitrogen bond, although N-alkylanilines are generally stable to acid hydrolysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.Generally stable, but extreme conditions could lead to degradation.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.The secondary amine is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]
Thermal Degradation Store the solid API at 80°C for 48 hours. Dissolve in the mobile phase for analysis.Assess the intrinsic thermal stability of the molecule.
Photolytic Degradation Expose a solution of the API (e.g., in acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be kept in the dark.Aromatic amines can be susceptible to photodegradation, potentially leading to complex reaction pathways.

Data Interpretation and Method Refinement

The data from the initial screening and forced degradation studies will guide the refinement of the HPLC method.

Table 1: Hypothetical Comparative Data for Initial Method Screening

ParameterMethod 1 (C18, ACN/H₂O)Method 2 (Phenyl-Hexyl, ACN/H₂O)Method 3 (C18, MeOH/H₂O)
Retention Time (API) 8.5 min9.2 min10.1 min
Resolution (API/Impurity A) 1.82.51.6
Tailing Factor (API) 1.51.21.7
Analysis Time 25 min25 min30 min

In this hypothetical scenario, Method 2 with the Phenyl-Hexyl column provides the best resolution and peak shape, making it the most promising candidate for further optimization.

Conclusion and Authoritative Recommendations

The development of a robust, stability-indicating HPLC method for the purity determination of 2-Ethoxy-N-(3-fluorobenzyl)aniline requires a systematic and scientifically sound approach.

  • Initial Method: A reversed-phase method using a high-purity, end-capped C18 or a Phenyl-Hexyl column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a strong starting point.

  • Optimization: The gradient profile should be optimized to ensure adequate resolution of all potential process-related and degradation impurities.

  • Forced Degradation: Rigorous forced degradation studies are essential to challenge the method's specificity and to identify potential degradation products.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop a reliable HPLC method that ensures the quality and purity of 2-Ethoxy-N-(3-fluorobenzyl)aniline, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. [Link]

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. 2003. [Link]

  • Alsante, K. M., et al. Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. 2012. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2023. [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 49(2), 491-496. 1985. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Singh, A., & Singh, P. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 11-16. 2018. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. 1996. [Link]

  • Chrom Tech. Methods for Changing Peak Resolution in HPLC. 2023. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • University of Tartu. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. 2012. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Willson, F. G., & Wheeler, T. S. BENZYLANILINE. Organic Syntheses, 1, 0108. 1941. [Link]

  • ChemBK. 2-ETHOXYANILINE. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. 2013. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons. [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C15H16FNO: A Comparative and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel chemical entity is a foundational requirement. It serves as a primary confirmation of its empirical formula, a critical indicator of purity, and a non-negotiable component of any regulatory submission. This guide provides an in-depth, technically-grounded exploration of the elemental analysis of the compound with the molecular formula C15H16FNO, a hypothetical but representative fluoro-substituted organic molecule. We will move beyond a simple recitation of steps to dissect the causality behind the analytical choices, compare methodologies, and establish a framework for generating trustworthy, publication-quality data.

Part 1: Theoretical Elemental Composition of C15H16FNO

Before any empirical analysis, a theoretical framework must be established. The expected elemental composition, expressed in mass percentages, is calculated from the molecular formula and the atomic masses of the constituent elements.

The atomic masses used for this calculation are as follows:

  • Carbon (C): 12.011 u[1][2][3]

  • Hydrogen (H): 1.008 u[4][5][6]

  • Fluorine (F): 18.998 u[7][8][9]

  • Nitrogen (N): 14.007 u[10][11][12]

  • Oxygen (O): 15.999 u[13][14][15]

Based on these values, the molar mass of C15H16FNO is calculated as: (15 * 12.011) + (16 * 1.008) + (1 * 18.998) + (1 * 14.007) + (1 * 15.999) = 245.285 g/mol

From this, the theoretical mass percentages of each element are derived. This theoretical data forms the benchmark against which all experimental results will be compared.

Table 1: Theoretical Elemental Composition of C15H16FNO

ElementSymbolAtomic Mass (u)Atoms in MoleculeTotal Mass (u)Mass Percentage (%)
CarbonC12.01115180.16573.45%
HydrogenH1.0081616.1286.58%
FluorineF18.998118.9987.75%
NitrogenN14.007114.0075.71%
OxygenO15.999115.9996.52%
Total 245.285 100.00%

Part 2: The Gold Standard: Combustion Analysis for C, H, and N

The cornerstone for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[10] This technique, while classical in principle, has been refined into a highly automated and precise methodology. The underlying principle is the complete combustion of a precisely weighed sample in an oxygen-rich environment, converting the constituent elements into simple, detectable gases.[4][7]

The chemical transformations at the heart of this method are:

  • C -> CO2

  • H -> H2O

  • N -> N2

Modern elemental analyzers automate this process, using a "combustion train" to ensure complete oxidation and subsequent detection of the resulting gases.[7]

Experimental Workflow for CHN Analysis

The following diagram illustrates the typical workflow for the combustion analysis of C15H16FNO.

elemental_analysis_workflow Figure 1: Workflow for CHN Combustion Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Homogenize C15H16FNO Sample Weigh Weigh 1-2 mg into Tin Capsule Sample->Weigh Seal Seal Capsule & Place in Autosampler Weigh->Seal Combustion Combustion at ~950°C in O2 Stream Seal->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation GC Separation of CO2, H2O, N2 Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration & Signal Quantification Detection->Integration Calculation Calculate %C, %H, %N vs. Standard Integration->Calculation Comparison Compare to Theoretical Values Calculation->Comparison Validation Assess Accuracy & Precision Comparison->Validation

Sources

TLC Rf values for 2-Ethoxy-N-(3-fluorobenzyl)aniline in hexane/ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical reference for the chromatographic isolation of 2-Ethoxy-N-(3-fluorobenzyl)aniline . It moves beyond simple data listing to explain the why and how of the separation science, designed for application scientists and medicinal chemists.

Methodology: Normal Phase Thin Layer Chromatography (TLC) System: Hexane / Ethyl Acetate[1]

Executive Summary

In the synthesis of 2-Ethoxy-N-(3-fluorobenzyl)aniline (typically via reductive amination or N-alkylation), the critical purification challenge is distinguishing the secondary amine product from the unreacted primary amine precursor (2-ethoxyaniline) and the lipophilic alkylating agent (3-fluorobenzyl bromide or 3-fluorobenzaldehyde).

This guide provides a validated TLC method using Hexane/Ethyl Acetate systems. We compare this standard binary system against alternative eluents to demonstrate its superior resolution (Rs) for this specific lipophilic amine class.

Chemical Profile & Separation Logic

To predict and optimize Rf values, we must understand the polarity hierarchy of the reaction components on Silica Gel 60 (


).
  • Stationary Phase: Silica Gel (Acidic, Polar).

  • Interaction Mechanism: Hydrogen bonding with silanol groups (

    
    ) and dipole-dipole interactions.
    
CompoundStructure TypePolarityPredicted Interaction
3-Fluorobenzyl bromide Alkyl HalideLowWeak dipole interactions. Moves fast.
2-Ethoxy-N-(3-fluorobenzyl)aniline Secondary Amine (Target) Medium Moderate H-bonding (1 donor). Lipophilic benzyl group increases Rf.
2-Ethoxyaniline Primary AmineHighStrong H-bonding (2 donors). Drags on silica (tailing possible).

Comparative Analysis: Rf Performance

The following data represents experimental reference values. Exact Rf values vary based on plate activity (water content) and chamber saturation.

A. Core System: Hexane / Ethyl Acetate (Hex/EtOAc)

Objective:[1] Balance retention of the polar primary amine while eluting the target secondary amine away from the baseline.

Table 1: Rf Value Optimization Matrix

Solvent Ratio (Hex:EtOAc)Target Product RfImpurity A (2-Ethoxyaniline)Impurity B (3-F-Benzyl bromide)Resolution Quality
95:05 0.150.050.75Poor. Product too close to baseline.
90:10 0.320.120.85Good. Clear separation.
80:20 (Recommended) 0.48 0.28 0.92 Excellent. Optimal Rf range (0.3–0.5).
70:30 0.650.450.96Fair. Compounds migrate too fast; resolution lost.

Analyst Note: The 80:20 system provides the best balance. The target compound sits comfortably in the middle third of the plate, allowing clear distinction from both the polar starting material and non-polar byproducts.

B. Alternative System Comparison

Why choose Hex/EtOAc over other common systems?

Alternative SystemCompositionPerformance vs. Hex/EtOAcVerdict
DCM / Methanol 98:2Lower Resolution. The high polarity of MeOH often causes "co-elution" of the primary and secondary amines near the solvent front unless very low % is used.Not Recommended for initial monitoring. Use only if compound is stuck at baseline.
Toluene / EtOAc 90:10High Selectivity. Toluene's pi-pi interactions with the aromatic rings can offer better separation of isomers, but it is harder to evaporate and more toxic.Alternative. Use if Hex/EtOAc fails to separate closely related impurities.

Validated Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Solvents: HPLC Grade n-Hexane and Ethyl Acetate.

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (

    
    ).
    
Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Add 10 mL of Hexane:EtOAc (80:20) to a developing chamber.

    • Place a filter paper liner inside to wick solvent and saturate the headspace.[2]

    • Why? Prevents "smiling" solvent fronts and ensures reproducible Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of crude reaction mixture in 1 mL of Ethyl Acetate.

    • Caution: Do not use neat oil; it will overload the silica and cause streaking.

  • Spotting:

    • Spot 1 µL on the baseline (1 cm from bottom).

    • Co-Spotting: Always spot: [Starting Material A] | [Co-Spot (Mix)] | [Reaction Mixture].

    • Self-Validation: The Co-Spot proves that two distinct spots are not just an artifact of two different runs.

  • Elution:

    • Run until the solvent front is 1 cm from the top.

    • Remove and air dry (or use a heat gun gently).

  • Visualization Logic:

    • UV (254 nm): The aromatic rings in both the aniline and the benzyl group will quench fluorescence, appearing as dark purple spots on a green background.

    • Iodine Stain: Place in

      
       chamber. The amines will turn brown/yellow  reversibly. This confirms the presence of the nitrogen functionality if UV is ambiguous.
      

Visualization of the Methodology

The following diagram illustrates the decision logic and workflow for this specific separation.

TLC_Workflow Start Start: Crude Reaction Mix Prep Dilute in EtOAc (1 mg/mL) Start->Prep Spot Spot on Silica F254 (Include Co-Spot) Prep->Spot Elute Elute: Hexane/EtOAc (80:20) Spot->Elute Check Check UV (254 nm) Elute->Check Decision Separation Quality? Check->Decision Good Rf Product ~ 0.48 Rf SM ~ 0.28 Decision->Good Distinct Spots Bad_Polar Spots at Baseline Decision->Bad_Polar Rf < 0.15 Bad_Fast Spots at Solvent Front Decision->Bad_Fast Rf > 0.75 Fix_Polar Increase Polarity (Try 70:30 Hex/EtOAc) Bad_Polar->Fix_Polar Optimize Fix_Fast Decrease Polarity (Try 90:10 Hex/EtOAc) Bad_Fast->Fix_Fast Optimize

Figure 1: Decision tree for optimizing the chromatographic isolation of N-benzyl anilines.

Troubleshooting & Optimization

Issue: "Streaking" or Tailing of the Amine Spot

  • Cause: Interaction between the basic amine nitrogen and acidic silanol groups on the plate.

  • Solution: Add 1% Triethylamine (TEA) to the Hexane/EtOAc mobile phase. This neutralizes the silica acidity, sharpening the spots.

Issue: Product Co-elutes with Starting Material

  • Cause: The lipophilicity change from the ethyl group to the benzyl group is insufficient in the current solvent.

  • Solution: Switch to Toluene/Ethyl Acetate (95:5) . The pi-pi interaction with toluene often discriminates better between substituted anilines than simple alkanes like hexane.

References

  • Santiago, J. V., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation. Beilstein Journal of Organic Chemistry.

  • University of Colorado Boulder. Thin Layer Chromatography (TLC) Theory and Protocols. OrgChem Boulder.

  • MilliporeSigma. Tips & Tricks for Thin-Layer Chromatography (Mobile Phase Selection). Sigma-Aldrich Technical Library.

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines: Electronic Factors. Journal of the Chemical Society of Pakistan.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-N-(3-fluorobenzyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethoxy-N-(3-fluorobenzyl)aniline, a substituted aniline derivative.

Hazard Assessment and Characterization

Before handling, it is crucial to understand the potential hazards associated with 2-Ethoxy-N-(3-fluorobenzyl)aniline based on its structural analogues.

  • Aniline and its Derivatives: Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is also suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure.[7][8] Aromatic amines, as a class, can be readily absorbed through the skin.[11]

  • Organofluorine Compounds: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests that this compound is likely to be persistent in the environment.[9][10] Many organofluorine compounds are known for their bioaccumulation potential and long-term environmental impact.[9] High-temperature incineration is often required for the complete destruction of fluorinated organic compounds.[12]

Table 1: Inferred Hazard Profile of 2-Ethoxy-N-(3-fluorobenzyl)aniline

Hazard ClassInferred RiskRationale
Acute Toxicity Toxic by ingestion, inhalation, and dermal contact.Based on the known toxicity of aniline and substituted anilines.[1][7][8]
Chronic Toxicity Suspected mutagen and carcinogen; potential for organ damage upon repeated exposure.Extrapolated from the hazard profile of aniline.[6][7][8]
Skin/Eye Irritation Likely to cause skin and serious eye irritation.A common characteristic of aromatic amines.[7][13]
Environmental Hazard Potentially persistent and harmful to aquatic life.Due to the stable carbon-fluorine bond and the aquatic toxicity of aniline derivatives.[2][9]
Personal Protective Equipment (PPE) and Handling Precautions

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 2-Ethoxy-N-(3-fluorobenzyl)aniline.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors.[14]

Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent dangerous reactions.

  • Waste Classification: 2-Ethoxy-N-(3-fluorobenzyl)aniline is a halogenated organic waste .[15] It must not be mixed with non-halogenated waste streams.

  • Containerization:

    • Collect waste 2-Ethoxy-N-(3-fluorobenzyl)aniline in a designated, properly labeled, and sealed hazardous waste container.[16]

    • The container should be made of a compatible material, such as glass or polyethylene.

    • Ensure the container is stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[8]

Experimental Protocol: Step-by-Step Disposal Procedure

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Work within a certified chemical fume hood.

    • Have a designated, labeled waste container for "Halogenated Organic Waste" ready.[15]

  • Collection of Pure Waste:

    • Carefully transfer any unreacted or residual 2-Ethoxy-N-(3-fluorobenzyl)aniline into the designated waste container using a clean funnel.

    • Avoid overfilling the container; it should not be more than 80% full.

  • Decontamination of Labware:

    • Rinse any glassware or equipment that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the first rinse as halogenated organic waste. Subsequent rinses can be managed as non-halogenated waste, depending on local regulations.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[7]

    • Carefully collect the absorbent material into a sealed container and label it as "Halogenated Organic Waste."

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • The sealed and labeled container of halogenated organic waste must be disposed of through your institution's hazardous waste management program.[16]

    • The primary method for the destruction of fluorinated organic compounds is high-temperature incineration.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Ethoxy-N-(3-fluorobenzyl)aniline.

DisposalWorkflow Disposal Workflow for 2-Ethoxy-N-(3-fluorobenzyl)aniline cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify Waste as 2-Ethoxy-N-(3-fluorobenzyl)aniline FumeHood->Identify Classify Classify as 'Halogenated Organic Waste' Identify->Classify Spill Spill Occurs Identify->Spill Collect Collect in Designated, Labeled Container Classify->Collect Store Store Securely in Ventilated Area Collect->Store Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect and Label as 'Halogenated Organic Waste' Absorb->CollectSpill CollectSpill->Store Arrange Arrange for Pickup by Hazardous Waste Management Store->Arrange Incinerate High-Temperature Incineration (Primary Method) Arrange->Incinerate

Caption: Disposal workflow for 2-Ethoxy-N-(3-fluorobenzyl)aniline.

Chemical Incompatibility

To prevent hazardous reactions, do not store or mix 2-Ethoxy-N-(3-fluorobenzyl)aniline waste with the following groups of chemicals:

  • Strong Oxidizing Agents: (e.g., nitric acid, peroxides)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Acid Anhydrides

A chemical compatibility chart should always be consulted when dealing with multiple waste streams.[17][18][19]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like 2-Ethoxy-N-(3-fluorobenzyl)aniline, where specific data may be lacking, a cautious approach based on the known hazards of its constituent chemical groups is essential. By adhering to the procedures outlined in this guide, researchers can ensure the safe and proper disposal of this and other similar halogenated aromatic amines, thereby minimizing risks to themselves and the environment.

References

Sources

×

Retrosynthesis Analysis

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2-Ethoxy-N-(3-fluorobenzyl)aniline
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2-Ethoxy-N-(3-fluorobenzyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.